Comprehensive Structural & Synthetic Analysis of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
Comprehensive Structural & Synthetic Analysis of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
Executive Summary
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 66687-07-8) is a complex process-related impurity encountered during the synthesis of Carvedilol, specifically within the "N-Benzyl Protection Strategy."[1] This molecule represents a confluence of two distinct structural deviations: the saturation of the carbazole ring (tetrahydro-analog) and the benzylation of the secondary amine (synthetic intermediate state).[1]
For drug development professionals, this compound serves as a critical marker for the quality of the starting material (4-hydroxycarbazole) and the specificity of the alkylation process.[1] Its presence indicates a failure to remove tetrahydro-precursors prior to the coupling stage, creating a lipophilic impurity that is difficult to purge downstream.[1]
Chemical Identity & Structural Architecture[1]
Nomenclature and Identifiers
-
Chemical Name: 1-[Benzyl[2-(2-methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol[1]
-
Common Name: N-Benzyl Tetrahydro Carvedilol[1]
-
CAS Number: 66687-07-8[1]
-
Molecular Formula: C
H N O [1] -
Molecular Weight: 500.63 g/mol [1]
Structural Dissection
The molecule is an analog of the Carvedilol intermediate "Impurity C" (N-Benzyl Carvedilol).[2][3] It retains the core pharmacophore but exhibits specific deviations that alter its physicochemical profile.
| Structural Domain | Description | Impact on Properties |
| Tetrahydrocarbazole Moiety | The A-ring of the carbazole system is saturated (cyclohexane-fused), while the B-ring (bearing the ether linkage) remains aromatic.[1] | Increases conformational flexibility; reduces planarity compared to the fully aromatic carbazole; alters |
| N-Benzyl Group | A benzyl group attached to the central nitrogen atom.[1] | Significantly increases lipophilicity (LogP); abolishes hydrogen bond donor capability at the amine; sterically hinders receptor binding (inactive prodrug/intermediate form). |
| Linker Chain | 2-Hydroxypropyl chain connecting the carbazole and amine.[1] | Contains one chiral center (C2). The impurity typically exists as a racemate unless chiral resolution is performed on the precursor. |
3D Conformational Logic
Unlike Carvedilol, which possesses a rigid, planar carbazole anchor, the 6,7,8,9-tetrahydro variant introduces a "puckered" half-chair conformation in the saturated ring.[1] This disrupts the flat topology required for optimal intercalation into the
Synthetic Origin & Formation Mechanism[1][4]
The formation of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is not a random degradation event but a direct consequence of upstream raw material impurities carried through the "Benzyl Protection" synthetic route.[1]
The "Benzyl Protection" Strategy
To prevent the formation of the "Bis-Carvedilol" impurity (Impurity B), manufacturers often react 4-(2,3-epoxypropoxy)carbazole with N-benzyl-2-(2-methoxyphenoxy)ethylamine rather than the free amine.[1] This forces a 1:1 stoichiometry. The resulting intermediate (N-Benzyl Carvedilol) is subsequently debenzylated via catalytic hydrogenation.[1][4]
Root Cause of the Tetrahydro Impurity
The impurity arises when the starting material, 4-hydroxycarbazole , is contaminated with 4-hydroxy-tetrahydrocarbazole .[1]
-
Precursor Synthesis: 4-Hydroxycarbazole is often synthesized from 1,3-cyclohexanedione and phenylhydrazine.[1] This yields a tetrahydro-intermediate (1,2,3,9-tetrahydrocarbazol-4-one) which must be aromatized (dehydrogenated).[1]
-
Incomplete Aromatization: If the dehydrogenation step is incomplete, 4-hydroxy-tetrahydrocarbazole remains.[1]
-
Parallel Reaction: This contaminant undergoes the same epichlorohydrin coupling and amine alkylation as the main product, yielding N-Benzyl 6,7,8,9-Tetrahydro Carvedilol .
Synthesis Workflow Visualization
The following diagram illustrates the parallel pathways generating the target intermediate and the tetrahydro impurity.
Figure 1: Parallel synthesis pathways showing the origin of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol due to incomplete aromatization of the starting material.[1]
Analytical Characterization Protocols
To detect and quantify this impurity, researchers must utilize orthogonal analytical methods. The structural similarity to N-Benzyl Carvedilol requires high-resolution techniques.[1]
High-Performance Liquid Chromatography (HPLC)
Separation is achieved based on the slight difference in hydrophobicity caused by the saturated ring.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 20% B to 80% B over 45 minutes.
-
Detection: UV at 240 nm and 285 nm.
-
Differentiation: The Tetrahydro impurity typically elutes after the N-Benzyl Carvedilol due to the non-planar, aliphatic nature of the tetrahydro ring interacting differently with the stationary phase, though relative retention times (RRT) must be established experimentally.
Mass Spectrometry (LC-MS)
Mass spectrometry provides the definitive identification.[1]
| Compound | Molecular Formula | Monoisotopic Mass | [M+H]+ m/z |
| N-Benzyl Carvedilol | C | 496.24 | 497.25 |
| N-Benzyl Tetrahydro Carvedilol | C | 500.27 | 501.28 |
-
Diagnostic Shift: A mass shift of +4 Da relative to N-Benzyl Carvedilol confirms the presence of the tetrahydro ring (saturation of two double bonds adds 4 hydrogens).
Nuclear Magnetic Resonance (NMR)
NMR is required to confirm the regiochemistry of the saturation.
-
1H NMR (DMSO-d6):
-
Aromatic Region (6.5 - 8.5 ppm): N-Benzyl Tetrahydro Carvedilol will show fewer aromatic protons compared to the fully aromatic analog.[1] Specifically, the protons on the carbazole A-ring (usually 4 protons) will be missing.
-
Aliphatic Region (1.5 - 3.0 ppm): New multiplets appear corresponding to the methylene groups (-CH2-) of the tetrahydrocarbazole ring (positions 6, 7, 8, 9).[1]
-
Benzyl Protons: A singlet or AB quartet around 3.6-3.8 ppm confirms the N-benzyl group is intact.[1]
-
Pharmacological & Regulatory Implications[1][6]
Impurity Classification
Under ICH Q3A(R2) guidelines, this compound is classified as a Process-Related Impurity .[1]
-
Control Strategy: Because it is an intermediate, it should theoretically be removed or converted. However, if it undergoes debenzylation, it converts to 6,7,8,9-Tetrahydro Carvedilol (USP Related Compound F) .
-
Limit: If the N-Benzyl form persists in the final drug substance, it is a "foreign" impurity.[1] If it converts, the limit applies to Compound F (typically NMT 0.15%).
Structure-Activity Relationship (SAR)
While N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is not the active drug, its structural features suggest:
-
Receptor Binding: The bulky N-benzyl group likely prevents effective binding to
/ -adrenergic receptors, making it pharmacologically inactive but potentially toxicologically relevant.[1] -
Solubility: The combination of the benzyl group and the aliphatic ring makes this molecule highly lipophilic, posing challenges for cleaning validation in manufacturing equipment.
References
-
European Patent Office. (2010). Process for the Preparation of Carvedilol (EP 1756057). Retrieved from [Link]
-
PubChem. (n.d.). 6,7,8,9-Tetrahydro Carvedilol Compound Summary. National Library of Medicine. Retrieved from [Link]
